molecular formula C10H14N2 B1585375 2-Piperidinopyridine CAS No. 68654-52-4

2-Piperidinopyridine

Cat. No. B1585375
CAS RN: 68654-52-4
M. Wt: 162.23 g/mol
InChI Key: AJEUJXWLOADTKA-UHFFFAOYSA-N
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Description

2-Piperidinopyridine is a chemical compound with the empirical formula C10H14N2. It has a molecular weight of 162.23 . The SMILES string representation of its structure is C1CCN(CC1)c2ccccn2 .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 2-Piperidinopyridine consists of a piperidine ring attached to a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyridine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

2-Piperidinopyridine has a boiling point of 135-138 °C at 20 mmHg and a density of 1.044 g/mL at 25 °C .

Scientific Research Applications

Fluorescence Properties

  • 2-N-Piperidinopyridine in Fluorescence Studies: 2-N-Piperidinopyridine exhibits significant fluorescence properties. Studies have shown that it demonstrates the highest fluorescence peak in ethanol. This compound's fluorescence peak was observed at 372 nm when excited at 258 nm for capped samples, and at the same wavelength when excited at 293 nm for uncapped samples. Such fluorescence characteristics make it a valuable compound for research in fluorescence-based applications (Abdullah et al., 2008).

Chemical Synthesis and Biological Significance

  • Access to 2‐Aminopyridines: 2-Aminopyridines, which are closely related to 2-Piperidinopyridine, are key structural cores in bioactive natural products and medicinally important compounds. Reactions between 2,6-dibromopyridine and various amines, including secondary amines like piperidine, have been shown to selectively yield 6-bromopyridine-2-amines. These are then used in further synthesis, indicating the significance of 2-piperidinopyridine derivatives in medicinal chemistry (Bolliger et al., 2011).

Pharmaceutical Building Blocks

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines: Secondary piperidines, such as 2-piperidinopyridine, are considered ideal pharmaceutical building blocks due to their prevalence in commercial drugs. Electrochemical methods for the cyanation of such compounds, without needing to protect or substitute the N-H bond, have been developed. This process is compatible with various heterocyclic and oxidatively sensitive substituents, enhancing the utility of 2-piperidinopyridine in synthesizing unnatural amino acids (Lennox et al., 2018).

Synthesis and Antimicrobial Properties

  • Synthesis and Antimicrobial Studies of Piperine–Pyridine Analogs: Piperine analogs with substituted aminopyridine analogs, which include 2-piperidinopyridine derivatives, have been synthesized and shown to possess improved antimicrobial activity. These compounds were tested against various bacterial and fungal strains, highlighting the potential of 2-piperidinopyridine derivatives in developing new antimicrobial agents (Amperayani et al., 2018).

Inhibition of Cholesterol Biosynthesis

  • Inhibition of 2,3-Oxidosqualene Cyclase-Lanosterol Synthase: 4-Piperidinopyridine derivatives, closely related to 2-piperidinopyridine, have shown potent inhibition of the enzyme 2,3-oxidosqualene cyclase-lanosterol synthase. This is significant for developing novel hypocholesterolemic agents for treating cardiovascular diseases, demonstrating the potential medicinal applications of 2-piperidinopyridine derivatives (Brown et al., 2000).

properties

IUPAC Name

2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEUJXWLOADTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355855
Record name 2-piperidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinopyridine

CAS RN

68654-52-4
Record name 2-piperidin-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidinopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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